
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Overview
Description
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a chemical compound with the molecular formula C11H22O4Si. It is an epoxy-functionalized silane coupling agent, commonly used as an adhesion promoter for various organic substrates . This compound is known for its ability to enhance the bonding performance between organic resins and inorganic substrates .
Preparation Methods
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is typically synthesized through the reaction of silane with epoxy compounds. One common method involves the reaction of silane with 3,4-epoxycyclohexyl compounds under basic catalytic conditions . The industrial production of this compound often involves large-scale chemical processes to ensure high purity and yield .
Chemical Reactions Analysis
Hydrolysis of Trimethoxysilane Group
The methoxy (–OCH₃) groups undergo hydrolysis in the presence of moisture, forming reactive silanol (–Si–OH) intermediates. This reaction is critical for adhesion promotion in coatings and composite materials.
Reaction Conditions and Byproducts
Parameter | Value/Observation |
---|---|
Hydrolysis medium | Water or humid environments |
Byproduct | Methanol (toxic, flammable) |
Reaction rate | Slow under ambient conditions |
Catalysts | Acids or bases accelerate hydrolysis |
The silanol groups subsequently undergo polycondensation to form siloxane (–Si–O–Si–) networks, enabling strong bonds with inorganic substrates like glass or metals .
Epoxide Ring-Opening Reactions
The epoxycyclohexyl group participates in nucleophilic ring-opening reactions under acidic, basic, or catalytic conditions.
Common Reactants and Products
These reactions are exploited to modify polymer matrices or cross-link organic-inorganic hybrids. Notably, the epoxide group acts as an alkylating agent, reacting irreversibly with biological nucleophiles like DNA nucleotides, posing carcinogenic risks .
Incompatibility and Hazardous Reactions
The compound exhibits instability when exposed to incompatible substances, leading to hazardous side reactions.
Reactivity Hazards
Storage requires strict avoidance of moisture and oxidizing agents like nitrates or chlorine-based compounds .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes, releasing toxic fumes including silicon oxides, carbon monoxide, and methanol.
Decomposition Products
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Silicon dioxide (SiO₂)
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Methanol (CH₃OH)
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Cyclohexene derivatives
Industrial Reaction Pathways
In coating applications, the compound undergoes sequential reactions:
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Hydrolysis : Trimethoxysilane → Silanol groups.
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Condensation : Silanol → Siloxane network (bonds to substrate).
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Epoxide cross-linking : Reacts with amines/thiols in resin matrices.
This dual functionality enhances interfacial adhesion in epoxy-based composites and UV-curable resins.
Scientific Research Applications
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to functionalize various substrates and improve the dispersion of nanoparticles.
Biology: Employed in the modification of surfaces to enhance biocompatibility.
Medicine: Utilized in the development of medical adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane involves its ability to act as a coupling agent. It modifies the surface of substrates to improve adhesion and dispersion properties . The epoxy group reacts with various functional groups on the substrate, forming strong covalent bonds that enhance the overall performance of the material .
Comparison with Similar Compounds
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane can be compared with other similar compounds, such as:
(3-Glycidyloxypropyl)trimethoxysilane: Another epoxy-functionalized silane used for similar applications.
(3-Aminopropyl)triethoxysilane: Used as a coupling agent with amine functionality.
(3-Glycidyloxypropyl)triethoxysilane: Similar to (3-Glycidyloxypropyl)trimethoxysilane but with different alkoxy groups. The uniqueness of this compound lies in its specific epoxy structure, which provides distinct reactivity and bonding properties.
Biological Activity
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, commonly referred to as an epoxy functional group coupling agent, has garnered attention in various fields due to its significant biological activity. This compound is primarily utilized in the development of medical adhesives, coatings, and in enhancing biocompatibility in biological applications. This article delves into the compound's biological mechanisms, effects on cellular processes, and its applications in scientific research.
Target of Action
The primary target of this compound includes a variety of substrates where it enhances the dispersion of nanoparticles. Its epoxy group allows for covalent bonding with various biomolecules, including proteins and enzymes, which is crucial for its functionality in biological systems.
Mode of Action
The compound interacts with biomolecules through its epoxy group, which reacts with nucleophilic groups such as amines and thiols. This interaction leads to the formation of stable covalent bonds that can modify the activity and function of biomolecules. For instance, it can serve as a crosslinker for protein immobilization, thereby enhancing enzyme stability and activity in biochemical assays .
Cellular Effects
Influence on Cell Function
this compound has profound effects on cellular functions. It modifies cell signaling pathways and gene expression, influencing cellular metabolism. The compound can penetrate cell membranes and interact with intracellular proteins, leading to alterations in their activities. Studies have shown that it affects genes involved in cell adhesion and proliferation, thus impacting cell growth and differentiation .
Molecular Mechanism
At the molecular level, the compound's effects are mediated through covalent binding interactions with biomolecules. This binding can result in either inhibition or activation of enzymes depending on the specific interactions involved. Additionally, it can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Metabolic Pathways
The compound participates in various metabolic pathways primarily through interactions with enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, generating reactive intermediates that further interact with cellular biomolecules. These interactions can influence metabolic fluxes and alter metabolite levels within cells .
Transport and Distribution
Cellular Transport Mechanisms
Within cells, this compound is transported through passive diffusion and active transport mechanisms. Its interaction with transporters and binding proteins affects its localization within specific cellular compartments, which is critical for its biochemical activity .
Subcellular Localization
The localization of this compound within cells significantly influences its biological activity. It can be directed to organelles or cellular compartments through targeting signals or post-translational modifications. Depending on the cellular context, it may localize to the cell membrane, cytoplasm, or nucleus .
Applications in Scientific Research
This compound has a wide array of applications across different scientific fields:
Case Studies
Recent studies have demonstrated the efficacy of this compound in synthesizing palladium nanoparticles (PdNPs). In one study, this compound was used to facilitate the conversion of Pd²⁺ ions into Pd⁰ nanoparticles through a controlled reaction environment. The resulting nanoparticles exhibited enhanced catalytic properties due to their unique size and surface characteristics influenced by the silane compound .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, and how do they influence experimental design?
- The compound (C₁₁H₂₂O₄Si, MW 246.38 g/mol) is a colorless liquid with a boiling point of 310°C, density of 1.06–1.07 g/cm³, and refractive index of 1.45 . Its low water solubility necessitates the use of organic solvents (e.g., ethanol, THF) for homogeneous mixing in sol-gel reactions. The epoxy and trimethoxysilane groups enable dual reactivity: epoxy ring-opening for crosslinking and silanol condensation for inorganic network formation. These properties are critical for designing hybrid materials, such as silica-epoxy nanocomposites .
Q. How is this compound synthesized, and what are the industrial-scale challenges?
- The compound is synthesized via hydrosilation of 4-vinylcyclohexene with trimethoxysilane, followed by peroxidation with peracetic acid to form the epoxide group . Key challenges include controlling side reactions (e.g., premature epoxy ring-opening) and ensuring high purity (>97%) for research applications. Impurities can disrupt sol-gel kinetics or introduce undesired byproducts in polymer matrices .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- The compound is a suspected carcinogen (H351) and causes skin/eye irritation (H316, H320). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Dispose via approved hazardous waste facilities (P501). Developmental toxicity studies in rats and rabbits showed dose-dependent effects at ≥250 mg/kg/day, emphasizing the need for strict exposure controls .
Advanced Research Questions
Q. How can this compound be utilized to synthesize size-controlled epoxy-organosilica nanoparticles?
- A one-pot sol-gel method under modified Stöber conditions (e.g., ammonia/water/ethanol) produces nanoparticles with diameters tunable from 50–500 nm by varying precursor concentration (0.1–1.0 M). Higher concentrations reduce polydispersity (CV <6%). The epoxy groups enable post-synthetic functionalization (e.g., dye doping for fluorescence imaging), while the positive zeta potential enhances protein/DNA binding for bioapplications .
Q. What role does this compound play in CO₂ copolymerization, and how does it enhance polymer solubility?
- When copolymerized with CO₂ using (salen)CrCl/N-MeIm catalysts, it forms polycarbonates with trimethoxysilane side chains. These groups confer solubility in liquid CO₂, simplifying catalyst removal. The silane moieties also enable crosslinking via hydrolysis, improving thermal stability (Tg >100°C) and mechanical strength. This method avoids polyether byproducts, achieving >95% carbonate linkages .
Q. How do contradictory findings in toxicological studies impact risk assessment for laboratory use?
- While mutagenicity was observed in vitro (Ames test), in vivo carcinogenicity in mice was weak and dose-dependent (dermal application). Discrepancies arise from metabolic differences between species and exposure routes. Researchers should adopt ALARA principles and prioritize in vitro models (e.g., human cell lines) for preliminary toxicity screening .
Q. What methodologies optimize the integration of this compound into chitosan-gelatin membranes for pervaporation?
- Blend this compound (5–10 wt%) with chitosan/gelatin solutions, followed by crosslinking via epoxy-amine reactions. This enhances membrane hydrophobicity, reducing water-isopropanol mixture swelling. FTIR and XRD confirm covalent bonding, while tensile testing shows a 40% increase in mechanical strength. Optimal flux (0.35 kg/m²·h) and selectivity (α = 12,000) are achieved at 60°C .
Q. How does the compound improve UV-curable encapsulation for perovskite solar cells?
- Sol-gel condensation with diphenylsilanediol forms cyclohexasiloxane-epoxy hybrids, reducing water vapor transmission (WVTR = 0.68 g/m²·day). The siloxane network creates tortuous pathways for H₂O/O₂ diffusion, while epoxy groups enhance adhesion to perovskite layers. Accelerated aging tests (85°C/85% RH) show <5% efficiency loss after 1,000 hours .
Properties
IUPAC Name |
trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNLOXENNXVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CCC2C(C1)O2)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57086-39-2 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57086-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1043910 | |
Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |
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Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
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CAS No. |
3388-04-3 | |
Record name | Epoxycyclohexylethyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3388-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003388043 | |
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Record name | Silicone A-186 | |
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Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.198 | |
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Record name | 3,4-EPOXYCYCLOHEXYLETHYLTRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXJ79LS078 | |
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Retrosynthesis Analysis
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